
3,7-Dimethoxyphenanthren-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethoxyphenanthren-2-OL is an organic compound with the molecular formula C₁₆H₁₄O₃. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 7 positions and a hydroxyl group (-OH) at the 2 position on the phenanthrene skeleton .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxyphenanthren-2-OL can be achieved through various synthetic routes. One common method involves the use of Grignard reagents. For instance, the reaction of 3,7-dimethoxyphenanthrene with a Grignard reagent followed by hydrolysis can yield this compound . Another method involves the use of dimethyldioxirane (DMDO) for the oxidation of 3,7-dimethoxyphenanthrene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethoxyphenanthren-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-dimethoxyphenanthren-2-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of various substituted phenanthrenes depending on the reagents used.
Applications De Recherche Scientifique
3,7-Dimethoxyphenanthren-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 3,7-Dimethoxyphenanthren-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethoxyphenanthrene: Lacks the hydroxyl group, resulting in different chemical and biological properties.
2-Methoxyphenanthrene: Contains only one methoxy group, leading to variations in reactivity and applications.
3,7-Dihydroxyphenanthrene: Contains hydroxyl groups instead of methoxy groups, affecting its solubility and biological activity .
Uniqueness
3,7-Dimethoxyphenanthren-2-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
110202-83-0 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3,7-dimethoxyphenanthren-2-ol |
InChI |
InChI=1S/C16H14O3/c1-18-12-5-6-13-10(7-12)3-4-11-8-15(17)16(19-2)9-14(11)13/h3-9,17H,1-2H3 |
Clé InChI |
UCVNCEXOYIMYFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=CC(=C(C=C3C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
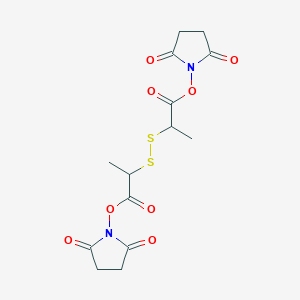
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
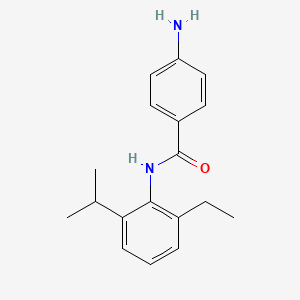
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)

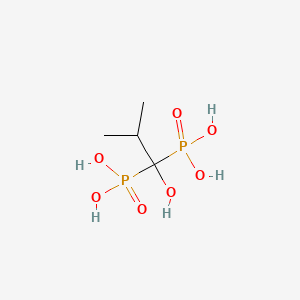
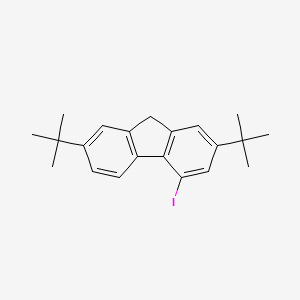
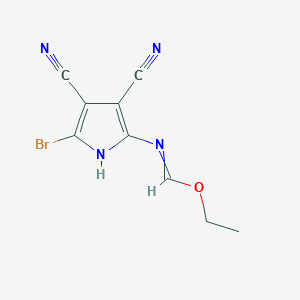



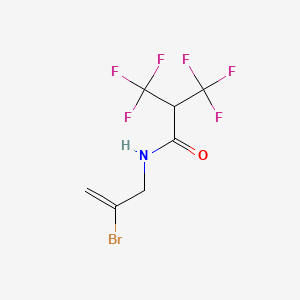
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
